

Technical Guide: N-(phenylmethylene)prop-2-yn-1-amine

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Compound of Interest

Compound Name: *N-Benzylidene-2-propynylamine*

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Abstract

This technical guide provides a comprehensive overview of N-(phenylmethylene)prop-2-yn-1-amine, a molecule incorporating both a benzylidene imine and a propargylamine functional group. The guide details the compound's chemical identity, including its IUPAC name, synonyms, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, along with a summary of reactants and conditions. Due to a lack of publicly available data, this guide also addresses the current gap in knowledge regarding the specific biological activities and mechanisms of action of this compound. A speculative discussion on its potential therapeutic relevance is included, based on the known pharmacology of related structural motifs.

Chemical Identification and Properties

N-Benzylidene-2-propynylamine is an organic compound with the molecular formula $C_{10}H_9N$. [1] Its structure features a phenyl group double-bonded to a nitrogen atom, which is in turn attached to a propargyl group.

IUPAC Name: N-(phenylmethylene)prop-2-yn-1-amine

Synonyms:

- **N-Benzylidene-2-propynylamine**
- Benzylidene-prop-2-ynyl-amine
- N-Benzylidenepropargylamine
- N-(Phenylmethylene)-2-propyn-1-amine

Key Physicochemical Properties:

Property	Value	Source
CAS Number	57734-99-3	[1]
Molecular Formula	C ₁₀ H ₉ N	[1]
Molecular Weight	143.19 g/mol	[1]
Form	Oil	[2]
Color	Yellow	[2]
Solubility	Soluble in Chloroform, Methanol	[2]

Synthesis of N-(phenylmethylene)prop-2-yn-1-amine

The synthesis of N-(phenylmethylene)prop-2-yn-1-amine is typically achieved through the condensation reaction of propargylamine and benzaldehyde. This reaction forms an imine (Schiff base) by eliminating a molecule of water.

Experimental Protocol

The following protocol is based on established laboratory methods for the synthesis of N-benzylidene imines.[\[3\]](#)

Materials:

- Propargylamine (2-propyn-1-amine)

- Benzaldehyde
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Benzene (or a suitable alternative solvent like toluene)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware for filtration and solvent removal

Procedure:

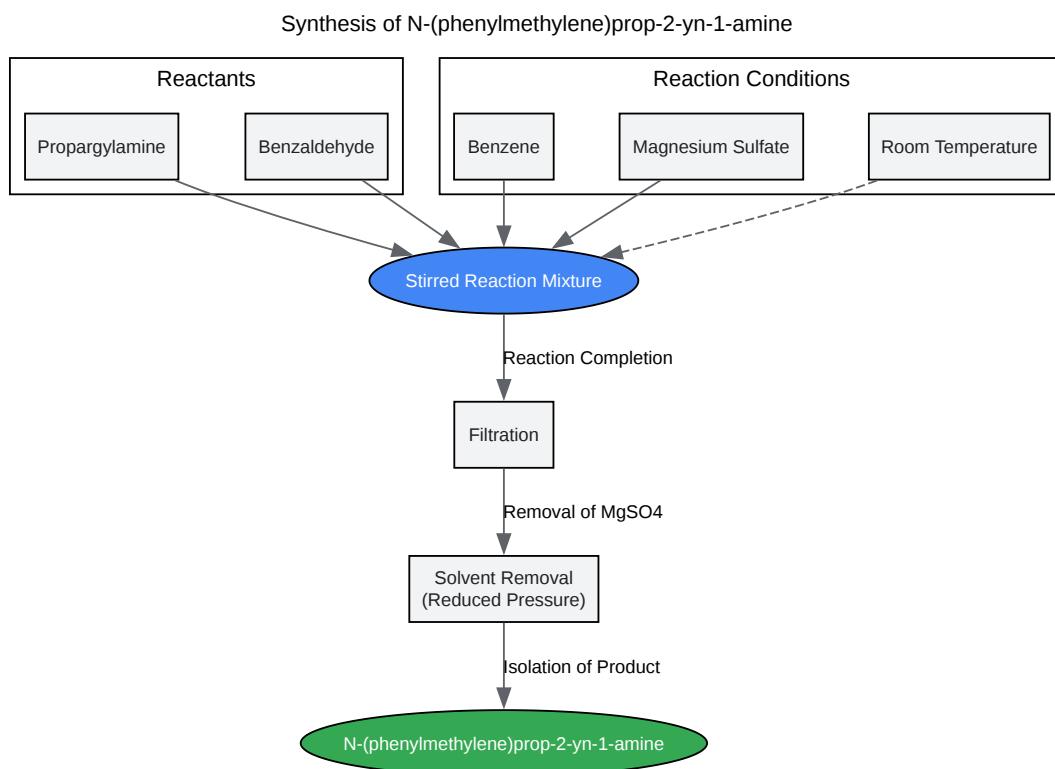
- In a round-bottom flask, dissolve propargylamine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as benzene.
- To the stirred solution, add anhydrous magnesium sulfate (a dehydrating agent) to remove the water formed during the reaction and drive the equilibrium towards the product.
- Allow the mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the magnesium sulfate is removed by filtration.
- The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude N-(phenylmethylene)prop-2-yn-1-amine product.
- Further purification can be achieved through methods like vacuum distillation if required.

Summary of a Reported Synthesis:

Reactant 1	Reactant 2	Dehydrating Agent	Solvent	Reaction Time	Temperature
13.8 g Propargylamine	26.5 g Benzaldehyde	10 g Magnesium Sulfate	75 ml Benzene	30 minutes	Room Temperature

Data sourced from PrepChem.com[3]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of N-(phenylmethylene)prop-2-yn-1-amine.

Biological Activity and Therapeutic Potential

Disclaimer: As of the date of this document, there is no specific, publicly available scientific literature detailing the biological activities, signaling pathway interactions, or quantitative pharmacological data for N-(phenylmethylene)prop-2-yn-1-amine. The following discussion is speculative and based on the known activities of its constituent chemical motifs.

The structure of N-(phenylmethylene)prop-2-yn-1-amine contains two key pharmacophores: the propargylamine group and the benzylidene imine (Schiff base) moiety. Both are found in a variety of biologically active compounds.

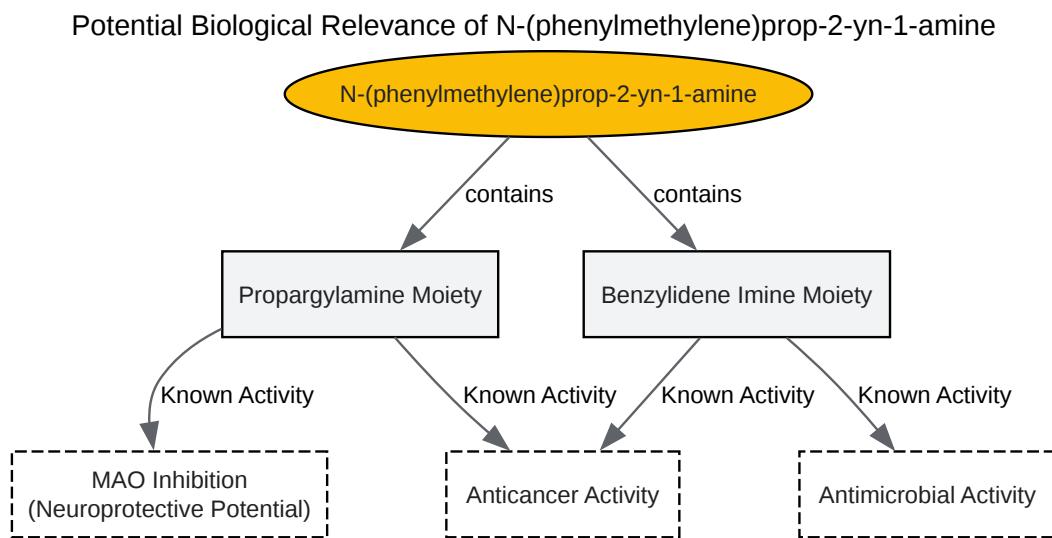
Potential Activities Associated with the Propargylamine Moiety

The propargylamine motif is a well-established functional group in medicinal chemistry, most notably for its role as an irreversible inhibitor of monoamine oxidase (MAO) enzymes.[\[4\]](#)[\[5\]](#) Compounds like selegiline and rasagiline, which contain a propargylamine group, are used in the treatment of Parkinson's disease.[\[6\]](#) The terminal alkyne of the propargylamine can act as a mechanism-based inactivator of flavin-containing enzymes. This suggests that N-(phenylmethylene)prop-2-yn-1-amine could potentially be investigated for activity against such enzymes. The propargylamine moiety is also explored in the development of anticancer agents and as a versatile building block in drug discovery.[\[7\]](#)[\[8\]](#)

Potential Activities Associated with the Benzylidene Imine Moiety

Schiff bases, including N-benzylidene derivatives, are known to exhibit a broad range of biological activities.[\[9\]](#) These activities include antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory properties.[\[10\]](#)[\[11\]](#) The imine C=N bond is often crucial for the biological activity of these compounds. The specific activity is highly dependent on the nature and substitution patterns of the aromatic rings.

Speculative Logical Relationship Diagram



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Caption: Inferred potential biological activities based on structural motifs.

Conclusion and Future Directions

N-(phenylmethylene)prop-2-yn-1-amine is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. However, there is a clear absence of experimental data to validate these possibilities. This presents an opportunity for researchers in drug discovery and medicinal chemistry. Future work should focus on the synthesis and subsequent in vitro screening of this compound against a panel of targets, including monoamine oxidases, various cancer cell lines, and a range of bacterial and fungal strains. Such studies would be the first step in determining if the theoretical potential of this molecule can be translated into tangible therapeutic applications.

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